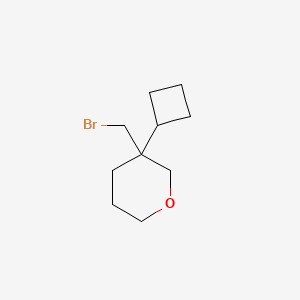![molecular formula C10H19NO2 B13200190 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is a complex organic compound characterized by a cyclopropyl group attached to an aminomethyl moiety, and a dimethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst . The aminomethyl group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The final step involves the formation of the oxolan ring, which can be achieved through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropyl ring can introduce strain into molecular structures, affecting their reactivity and stability. Additionally, the oxolan ring can participate in ring-opening reactions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]-4,5-dimethylbenzoic acid
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2-(methylamino)-1-phenylethyl]benzamide
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is unique due to its combination of a cyclopropyl group, an aminomethyl moiety, and a dimethyloxolan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-13-7-10(8,12)9(5-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
RPHNPDPSSLJBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1(C2(CC2)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


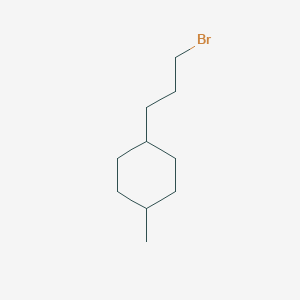
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
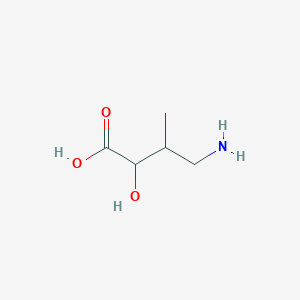
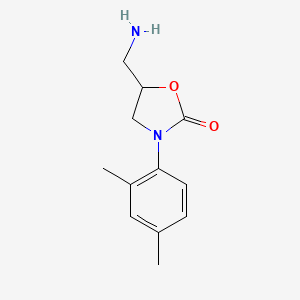
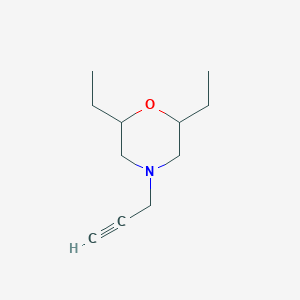
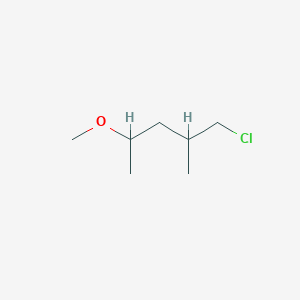
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

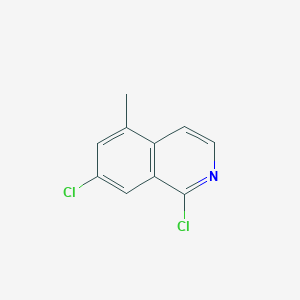
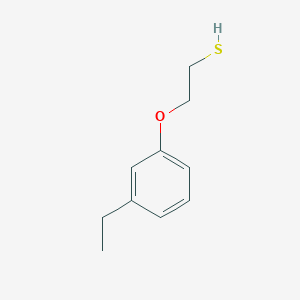
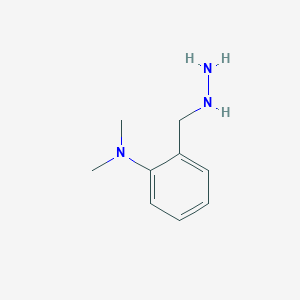
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
